molecular formula C17H18N4O3 B5781092 1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine

1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5781092
M. Wt: 326.35 g/mol
InChI Key: DSKLLABMPRSCCP-UHFFFAOYSA-N
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Description

The compound “1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . This compound has additional functional groups attached to the piperazine ring, including a nitrophenyl group, an acetyl group, and a pyridinyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, along with the attached nitrophenyl, acetyl, and pyridinyl groups . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific structure and functional groups present .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The synthesis methods for piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and photocatalytic synthesis . These methods are crucial for creating compounds that can be used in drug development and other biological applications.

Medicinal Chemistry

In medicinal chemistry, piperazine derivatives are employed in the design of drugs such as trimetazidine, ranolazine, and aripiprazole . The specific compound could potentially be used in the development of new therapeutic agents, given its structural similarity to other pharmacologically active piperazines.

Material Science

Piperazine derivatives are sometimes used in material science, particularly in the development of novel polymers or as curing agents for epoxy resins. The nitrophenyl group could impart specific properties like thermal stability or resistance to degradation .

Environmental Science

In environmental science, the study of nitrophenyl-containing compounds is significant due to their potential environmental impact. They can be used as markers or tracers in pollution studies, helping to track the distribution and degradation of organic pollutants .

Analytical Chemistry

Compounds like 1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine can serve as standards or reagents in analytical chemistry. They may be used in chromatography or spectrometry to help identify or quantify other substances, or to study reaction mechanisms .

Biochemistry

In biochemistry, the compound could be used to study protein-ligand interactions, especially with proteins that have known affinity for piperazine derivatives. This can help in understanding biological pathways and designing inhibitors for enzymes or receptors .

Pharmacology

Piperazine derivatives are extensively used in pharmacology for their therapeutic properties. They can act on various biological targets, such as integrins, and are involved in a wide range of pharmacological activities. The specific compound could be explored for its drug interactions and mechanism of action within the human body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing nitro groups can sometimes be explosive, while piperazine derivatives can have various biological activities .

properties

IUPAC Name

2-(4-nitrophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(13-14-4-6-15(7-5-14)21(23)24)20-11-9-19(10-12-20)16-3-1-2-8-18-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKLLABMPRSCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

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